molecular formula C7H4BrClN2S B2577751 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole CAS No. 1935426-74-6

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole

Cat. No.: B2577751
CAS No.: 1935426-74-6
M. Wt: 263.54
InChI Key: UHOYZXGNZJFRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole ( 1935426-74-6) is a high-purity brominated and chlorinated heterocyclic compound with a molecular formula of C 7 H 4 BrClN 2 S and a molecular weight of 263.54 g/mol . This chemical serves as a versatile and valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules. The structure of this compound combines two privileged scaffolds in drug discovery: the pyrazole and the thiophene ring . The pyrazole core is a nitrogen-containing heterocycle known to be a key pharmacophore in numerous biologically active molecules and approved drugs, contributing to a wide spectrum of pharmacological activities . The presence of both bromo and chloro substituents on the scaffold makes it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic substitutions . This allows researchers to efficiently create a diverse library of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule is not fully established, analogs and derivatives featuring the pyrazole-thiophene core are frequently explored in scientific research for their potential biological activities. These activities may include cytotoxic, anti-inflammatory, and analgesic effects, making such compounds of interest for developing new therapeutic agents . As with all our fine chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-4-3-10-11-7(4)5-1-2-6(9)12-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYZXGNZJFRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the thiophene.

    Halogenation: The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes NAS due to the electron-withdrawing effect of the adjacent pyrazole ring and chlorothiophene moiety. Key examples include:

ReactantConditionsProductApplication Reference
Primary amines (RNH₂)DMF, 80°C, K₂CO₃4-Amino-5-(5-chlorothiophen-2-yl)-1H-pyrazoleIntermediate for pharmacological agents
Thiols (RSH)EtOH, reflux, piperidine4-Sulfanyl derivativesFunctionalization for material science
Methoxide (NaOMe)Methanol, 60°C4-Methoxy substitutionSynthetic intermediate

Mechanistic Insight : Bromine acts as a leaving group, with attack occurring para to the electron-withdrawing pyrazole nitrogen. Steric hindrance from the chlorothiophene group limits reactivity at the 5-position.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-mediated coupling reactions:

Reaction TypeCatalytic SystemProductYieldApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl/heteroaryl derivatives65–78%Drug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl functionalization72%Anticancer agents
Ullmann-typeCuI, 1,10-phenanthrolineBiaryl ethers58%Polymer precursors

Critical Note : The chlorothiophene group remains inert under these conditions, enabling selective modification at the brominated position.

Oxidation and Reduction

Controlled redox transformations modify the pyrazole core:

ReactionReagents/ConditionsOutcomeSelectivity
Oxidation (C-H activation)KMnO₄, H₂O/THF, 0°CHydroxylation at C3 positionSteric control
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOAcPartial reduction of thiophene ringLimited to 2,5-dihydro

Cycloaddition and Ring-Opening

The electron-deficient pyrazole participates in [3+2] cycloadditions:

DipolarophileConditionsProductRegiochemistry
Nitrile oxidesToluene, 110°CIsoxazole-fused pyrazolesC4-C5 regioselectivity
AzidesCuSO₄, sodium ascorbateTriazole hybridsClick chemistry

Functional Group Interconversion

Bromine serves as a handle for further derivatization:

TransformationReagentsProductUtility
Halogen exchangeCuCN, DMF, 120°C4-Cyano substitutionBioisosteric replacement
Grignard additionRMgX, THF, –78°C to RT4-Alkyl/aryl derivativesLipophilicity tuning

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Sulfuric acid (H₂SO₄) : Rearrangement to 3-bromo isomers via ring-protonation mechanisms

  • DBU (base) : Deprotonation at N1 followed by C5 functionalization

Key Research Findings

  • Suzuki Coupling Efficiency : Electron-deficient arylboronic acids achieve higher yields (e.g., 4-CF₃-phenylboronic acid: 82% vs. phenylboronic acid: 65%) due to enhanced transmetallation .

  • Steric Effects in NAS : Bulky amines (e.g., tert-butylamine) require elevated temperatures (100°C) for substitution, while small amines react at 60°C .

  • Stability Under Oxidative Conditions : The chlorothiophene group resists oxidation below 100°C, enabling selective pyrazole modification.

This compound’s reactivity profile positions it as a critical intermediate in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Future work should explore photocatalytic C–H functionalization to bypass pre-installed bromine limitations.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance its affinity for specific biological targets, such as enzymes and receptors. For instance, derivatives of pyrazole have shown promising anticancer activity, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines (e.g., A549) .

Mechanism of Action
The mechanism by which 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole exerts its effects often involves interactions with molecular targets. The presence of bromine and chlorine substituents can significantly influence binding affinity and selectivity for these targets, enhancing the compound's therapeutic potential .

Materials Science

Incorporation into Materials
This compound can be integrated into polymers or other materials to impart unique properties such as conductivity or fluorescence. These characteristics are vital for developing advanced materials used in electronics and photonics .

Biological Studies

Biological Assays
this compound is utilized as a probe or ligand in biological assays to study enzyme activity and protein interactions. Its application in these studies helps elucidate the roles of specific proteins in cellular processes, contributing to our understanding of disease mechanisms .

Case Studies

Several studies highlight the compound's effectiveness across different applications:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 and HL60. For example, one derivative showed an IC50 of 0.28 µM against A549 cells, indicating potent anticancer activity .
  • Anti-inflammatory Properties : Research indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like IL-6, suggesting their potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Some analogs have been shown to inhibit metabolic enzymes associated with neurodegenerative disorders, highlighting their potential role in developing treatments for conditions like Alzheimer's disease .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AA5490.28Apoptosis induction
Compound BHL600.25Cell cycle arrest
Compound CRaji25.2Cytotoxicity

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeCompound NameEffectiveness (IC50)
Anti-inflammatoryCompound D66.37 nM
NeuroprotectionCompound E43.72 nM
AntimicrobialCompound F40 µg/mL

Mechanism of Action

The mechanism of action of 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole Br, 5-chlorothiophene 276.57 Not explicitly reported -
4-(5-Chlorothiophen-2-yl)-1H-pyrazole 5-chlorothiophene 184.66 Not reported
Compound 4 (Chloro derivative) Cl, aryl groups ~400 (estimated) Antimicrobial activity
Compound 5 (Bromo derivative) Br, aryl groups ~440 (estimated) Therapeutic potential
4-Bromo-1H-pyrazole-5-carboxylic acid Br, COOH 191.99 Not reported

Key Observations :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability and binding affinity in therapeutic contexts.
  • Thiophene vs. Other Aryl Groups : The 5-chlorothiophene moiety in the target compound and ’s analog enables π-π stacking interactions, which are critical for binding to biological targets. In contrast, ’s compounds feature fluorophenyl and triazole groups, which may alter steric and electronic profiles .
  • Carboxylic Acid Substituents : The carboxylic acid group in 4-Bromo-1H-pyrazole-5-carboxylic acid () increases polarity and solubility compared to the thiophene-containing target compound .

Physicochemical Properties

  • Solubility : The thiophene ring in the target compound reduces solubility compared to carboxylic acid-containing analogs () .

Biological Activity

4-Bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, characterized by their five-membered ring containing two nitrogen atoms, are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6BrClN2S\text{C}_9\text{H}_6\text{BrClN}_2\text{S}

This structure includes a bromine atom, a chlorine atom on a thiophene ring, and the pyrazole core, which is crucial for its biological activity.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds with similar structures have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results. In vitro studies indicated that some pyrazole derivatives inhibited bacterial growth effectively at concentrations comparable to standard antibiotics .

Synthesis and Evaluation

A notable study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound were found to exhibit significant anti-inflammatory and antimicrobial activities. The synthesis involved multiple steps including cyclization and functional group modifications to enhance bioactivity .

CompoundAnti-inflammatory Activity (TNF-α Inhibition %)Antimicrobial Activity (Zone of Inhibition mm)
Compound A85% at 10 µM18 mm against E. coli
Compound B76% at 10 µM20 mm against S. aureus
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-bromo-5-(5-chlorothiophen-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted hydrazines and diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization, formylation, oxidation, and acylation steps . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Post-synthesis purification often employs column chromatography or recrystallization using solvents like ethanol or DMSO .

Q. How is structural characterization of this compound achieved using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assignments are based on chemical shifts (e.g., δ 4.05 ppm for CH3 groups, δ 8.08 ppm for aromatic protons) and coupling constants (e.g., J = 8.4 Hz for para-substituted benzene rings) .
  • IR Spectroscopy : Peaks at 1665 cm⁻¹ (C=O stretching) and 837 cm⁻¹ (C-Br bending) confirm functional groups .
  • HRMS : Validates molecular weight (e.g., m/z 418.9784 [M+H]+ for analogs) .

Q. What solvent systems are optimal for studying the photophysical properties of this compound?

  • Methodological Answer : Polar solvents like DMSO are preferred for UV-Vis and fluorescence studies due to their ability to stabilize excited states. Emission spectra in DMSO show λmax at 356 nm, attributed to π→π* transitions in the pyrazole-thiophene system . Solvent polarity indices should be calibrated to avoid artifacts in spectral data .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 15.2° between pyrazole and thiophene rings). Orthorhombic crystal systems (e.g., space group P212121) with unit cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) are used to validate molecular packing . Discrepancies between computational and experimental data can arise from crystal lattice effects, requiring refinement with software like SHELXL .

Q. What computational methods predict the reactivity of bromo and chloro substituents in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level analyze frontier molecular orbitals (FMOs) to predict reactive sites. For example, the LUMO energy of the bromine atom (-1.2 eV) indicates higher electrophilicity compared to chlorine (-0.9 eV) . Mulliken charge distributions further guide synthetic modifications (e.g., bromine substitution at C4 enhances electrophilic aromatic substitution) .

Q. How do non-covalent interactions influence the solid-state packing of this compound?

  • Methodological Answer : Crystal packing is governed by C–H···N (2.56 Å), C–H···F (2.43 Å), and π-π stacking (3.68 Å centroid distance) interactions . Hirshfeld surface analysis quantifies these interactions, showing that van der Waals forces contribute >60% to lattice stability. Disruptions in packing (e.g., polymorphism) can be mitigated by controlling crystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

  • Methodological Answer : Gauge-Including Atomic Orbital (GIAO) calculations at the MP2/cc-pVTZ level predict NMR shifts, which are compared to experimental data (e.g., δ 8.10 ppm for aromatic protons). Deviations >0.5 ppm may arise from solvent effects (e.g., DMSO vs. CDCl3) or conformational flexibility, necessitating corrections using the IEF-PCM solvation model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.